Phomalirazine
Description
Phomalirazine is a fungal secondary metabolite first isolated from Phoma lingam (syn. Leptosphaeria maculans), a phytopathogen causing blackleg disease in canola (Brassica napus) and brown mustard (Brassica juncea) . Structurally, it belongs to the epipolythiodioxopiperazine (ETP) class, characterized by a disulfide-bridged diketopiperazine (DKP) core derived from tyrosine (Tyr) and serine (Ser) . Its biosynthesis involves oxidative cyclization and prenylation steps, forming intermediates such as phomamide and deacetyl-sirodesmin PL before maturation into sirodesmin PL . This compound exhibits potent phytotoxicity, inducing necrotic lesions in host plants, and serves as a key intermediate in the biosynthetic pathway of sirodesmins .
Properties
CAS No. |
119694-49-4 |
|---|---|
Molecular Formula |
C17H20N2O6S2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-hydroxy-14-(hydroxymethyl)-6,6,7-trimethyl-8-oxa-15,16-dithia-12,18-diazapentacyclo[12.2.2.01,12.03,11.05,9]octadec-5(9)-ene-4,13,17-trione |
InChI |
InChI=1S/C17H20N2O6S2/c1-7-14(2,3)10-8(25-7)4-9-15(24,11(10)21)5-17-12(22)18-16(6-20,26-27-17)13(23)19(9)17/h7,9,20,24H,4-6H2,1-3H3,(H,18,22) |
InChI Key |
OSRGMDLTJLMMIF-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(O1)CC3C(C2=O)(CC45N3C(=O)C(NC4=O)(SS5)CO)O)(C)C |
Canonical SMILES |
CC1C(C2=C(O1)CC3C(C2=O)(CC45N3C(=O)C(NC4=O)(SS5)CO)O)(C)C |
Synonyms |
Phomalirazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Sirodesmin PL
- Structure : Sirodesmin PL, the major ETP produced by L. maculans, features a spirofused tetrahydrofuran ring absent in phomalirazine .
- Biosynthesis: this compound is a precursor in the sirodesmin PL pathway. Key steps include oxidative rearrangement of Tyr, cyclization, and sulfur bridging, with this compound forming via enone oxidation .
- Bioactivity : Unlike this compound’s phytotoxicity, sirodesmin PL also displays antibacterial and antiviral properties .
Other ETPs
- Gliotoxin: A well-studied ETP from Aspergillus fumigatus, gliotoxin contains a disulfide bridge but differs in substituents (e.g., a benzene ring). It primarily exhibits immunosuppressive effects, contrasting with this compound’s plant-specific toxicity .
Functional and Mechanistic Comparisons
ETPs generally exert toxicity through disulfide-mediated protein cross-linking and reactive oxygen species (ROS) generation . However, structural variations dictate target specificity:
- This compound : Targets plant cells, disrupting membrane integrity and inducing chlorosis in Brassica species .
- Sirodesmin PL : Broad-spectrum toxicity, damaging plant tissues and inhibiting bacterial growth .
- Pyranonigrins: Structurally distinct pyrazine derivatives (e.g., pyranonigrin A) lack sulfur bridges but share antifungal activity, highlighting functional convergence despite differing backbones .
Table: Comparative Analysis of this compound and Related Compounds
Research Implications and Gaps
- Biosynthetic Pathways : The exact enzymatic steps converting this compound to sirodesmin PL remain unresolved, warranting genetic studies .
- Ecological Roles : this compound’s role in fungal virulence is unclear, as sirP mutants (deficient in sirodesmin PL) retain pathogenicity, suggesting redundancy among ETPs .
- Biotechnological Potential: Structural optimization of this compound could yield novel bioherbicides, though toxicity to non-target plants requires evaluation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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